Octyl dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl dichloroacetate is an organic compound that belongs to the family of dichloroacetates It is formed by the esterification of dichloroacetic acid with octanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl dichloroacetate can be synthesized through the esterification reaction between dichloroacetic acid and octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Octyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form dichloroacetic acid and octanol.
Reduction: The compound can be reduced to form octyl acetate and hydrochloric acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Dichloroacetic acid and octanol.
Reduction: Octyl acetate and hydrochloric acid.
Substitution: Various substituted octyl esters depending on the nucleophile used.
Scientific Research Applications
Octyl dichloroacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, due to its ability to alter cellular metabolism.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of octyl dichloroacetate involves its interaction with cellular enzymes and metabolic pathways. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, which leads to the activation of the pyruvate dehydrogenase complex. This results in increased oxidative phosphorylation and reduced glycolysis, altering the energy metabolism of cells. This mechanism is particularly relevant in cancer research, where the compound is studied for its potential to inhibit tumor growth by targeting cancer cell metabolism .
Comparison with Similar Compounds
Octyl dichloroacetate can be compared with other dichloroacetates, such as:
Dichloroacetic acid: The parent compound, known for its strong acidity and potential therapeutic effects.
Trichloroacetic acid: Another member of the chloroacetic acids family, used in various chemical processes and as a reagent in biochemistry.
Chloroacetic acid: A simpler analogue with one chlorine atom, used in the production of various chemicals.
This compound is unique due to its ester structure, which imparts different physical and chemical properties compared to its parent acid and other related compounds .
Properties
CAS No. |
83004-98-2 |
---|---|
Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
octyl 2,2-dichloroacetate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-8-14-10(13)9(11)12/h9H,2-8H2,1H3 |
InChI Key |
HBWBXXRQGCFPRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.